molecular formula C23H21ClN2O4 B4090769 2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide

2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide

Cat. No.: B4090769
M. Wt: 424.9 g/mol
InChI Key: QIEAEEVYLYVUEW-UHFFFAOYSA-N
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Description

2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide is a complex organic compound that features a quinoline core structure

Properties

IUPAC Name

2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-2-29-19-9-15(17(24)11-20(19)30-12-21(25)27)16-10-22(28)26-18-8-7-13-5-3-4-6-14(13)23(16)18/h3-9,11,16H,2,10,12H2,1H3,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEAEEVYLYVUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Chlorination and Ethoxylation: The quinoline core is then chlorinated and ethoxylated using appropriate reagents such as thionyl chloride and ethanol.

    Coupling with Phenoxyacetic Acid: The final step involves coupling the chlorinated and ethoxylated quinoline derivative with phenoxyacetic acid under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to form reduced quinoline derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

    Quinoline N-oxides: Compounds with similar core structures but different functional groups.

Uniqueness

2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a phenoxyacetamide moiety makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide
Reactant of Route 2
2-[5-chloro-2-ethoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetamide

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